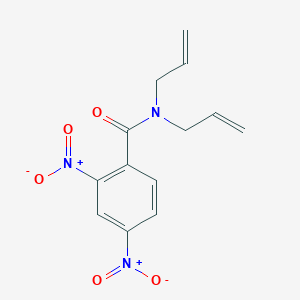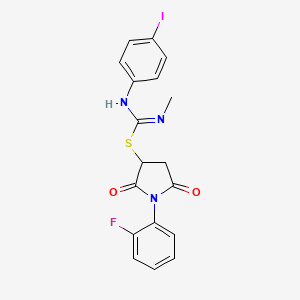![molecular formula C22H22N2O4 B5188505 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5188505.png)
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone, also known as EO9, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
作用機序
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone works by targeting the hypoxic regions of tumors and inducing DNA damage. It does this by forming a covalent bond with DNA, which leads to the formation of DNA adducts. These adducts cause DNA damage and ultimately lead to cell death. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth and migration of cancer cells.
実験室実験の利点と制限
One of the advantages of 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone as a research tool is its specificity for hypoxic regions of tumors. This makes it a promising alternative to traditional chemotherapy and radiation therapy, which can have harmful effects on healthy cells. However, this compound has some limitations as a research tool. It is highly reactive and can be difficult to handle, which can lead to variability in experimental results. In addition, it has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are a number of future directions for research on 2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone. One area of interest is the development of more stable analogs of this compound that can be used as therapeutic agents. Another area of interest is the identification of biomarkers that can predict the response of tumors to this compound. In addition, there is interest in exploring the use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Finally, there is interest in exploring the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular disease and inflammatory disorders.
合成法
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone is synthesized through a multi-step process involving the reaction of 2-hydroxy-1,4-naphthoquinone with 4-ethoxyaniline and morpholine. The final product is a yellow crystalline powder that is soluble in organic solvents.
科学的研究の応用
2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone has been extensively studied for its potential as an anti-cancer agent. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound works by targeting the hypoxic regions of tumors, which are areas with low oxygen levels. These regions are often resistant to traditional chemotherapy and radiation therapy, making this compound a promising alternative.
特性
IUPAC Name |
2-(4-ethoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-2-28-16-9-7-15(8-10-16)23-19-20(24-11-13-27-14-12-24)22(26)18-6-4-3-5-17(18)21(19)25/h3-10,23H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDGRQBHQYVGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[(4'-methyl-4-biphenylyl)oxy]butanoate](/img/structure/B5188423.png)
![4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5188427.png)

![N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5188442.png)
![3-hexadecyl-1-[3-oxo-2-({1-[2-(2-pyridinyl)ethyl]-1H-tetrazol-5-yl}thio)-2,3-dihydro-1H-inden-5-yl]-2,5-pyrrolidinedione](/img/structure/B5188444.png)


![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)
![11-(3-fluorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188478.png)

![4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5188500.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5188503.png)
![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5188528.png)
